molecular formula C15H9ClN4OS B2484161 (E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-15-9

(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2484161
CAS No.: 890598-15-9
M. Wt: 328.77
InChI Key: JYBDVYLZPOJUDI-BQYQJAHWSA-N
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Description

(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H9ClN4OS and its molecular weight is 328.77. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to a class of heterocyclic systems with triazole and thiadiazole fragments. These systems are gaining attention in medicinal chemistry due to their broad spectrum of biological activities. Specifically, the compound's derivatives are recognized for their antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. Their synthesis and structural modification allow for the creation of new molecules with potential as analgesic and anti-inflammatory agents. SAR, QSAR analysis, and molecular docking are techniques used for optimizing these compounds and understanding their mechanism of action (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).

Reactivity and Synthesis of Derivatives

The compound's structure, particularly the presence of a furan moiety, offers a platform for various chemical reactions with C-, N-, N,N-, and N,O-nucleophilic agents. This reactivity results in the formation of a wide range of compounds, like amides, hydrazides, and various cyclic and heterocyclic compounds. The reaction pathways are influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions, highlighting the compound's versatility in synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Structural and Biological Significance

The structural composition of this compound, specifically the 1,3,4-thiadiazole moiety, is crucial in expressing extensive pharmacological activities. The toxophoric N2C2S moiety present in these derivatives is linked with diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This highlights the compound's role in the pursuit and design of new drugs, offering a foundation for the development of hybrid molecules that exhibit a spectrum of biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Properties

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-11-5-2-1-4-10(11)7-8-13-19-20-14(12-6-3-9-21-12)17-18-15(20)22-13/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBDVYLZPOJUDI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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